molecular formula C22H19N5O3 B2671569 1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879454-10-1

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2671569
CAS No.: 879454-10-1
M. Wt: 401.426
InChI Key: HPWWQMKJBDGYAR-UHFFFAOYSA-N
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Description

1,6,7-Trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical compound supplied for research purposes. This molecule is a tricyclic derivative of theophylline and belongs to a class of imidazo[2,1-f]purine-2,4-dione derivatives that are of significant interest in medicinal chemistry and preclinical pharmaceutical research . Scientific literature indicates that structurally related compounds within this class have been synthesized and evaluated as potent ligands for the 5-HT1A receptor, a key target in the central nervous system . Preliminary pharmacological studies on similar analogues have demonstrated promising biological activities, including potential anxiolytic and antidepressant-like effects in animal models . Furthermore, related purine and deazapurine derivatives are being investigated for a broader range of therapeutic applications, including as modulators of Toll-like Receptors (TLR) for potential use in treating conditions such as viral infections, asthma, and chronic obstructive pulmonary disease (COPD) . Researchers value this compound for exploring structure-activity relationships and developing novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-13-14(2)27-18-19(25(3)22(29)24-20(18)28)23-21(27)26(13)15-9-11-17(12-10-15)30-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWWQMKJBDGYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves several steps. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . This method ensures the formation of the imidazo[2,1-f]purine core with the desired substituents.

Chemical Reactions Analysis

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group, using reagents such as halogens or alkylating agents.

    Cyclization: The imidazo[2,1-f]purine core can be further modified through cyclization reactions under specific conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. In the context of cancer research, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The imidazo[2,1-f]purine-dione scaffold is highly versatile, with modifications at positions 1, 3, 6, 7, and 8 significantly influencing biological activity. Below is a comparative analysis of structurally related compounds:

Structure–Activity Relationship (SAR) Insights

Position 8 Substitutions: Aromatic vs. Aliphatic Groups: The target compound’s 4-phenoxyphenyl group at position 8 contrasts with morpholinylethyl () or cyclohexyl () substituents. Aromatic groups (e.g., 4-phenoxyphenyl, 2-methoxyphenyl) enhance π-π stacking with hydrophobic enzyme pockets, improving kinase selectivity . Aliphatic groups (e.g., morpholinylethyl) may improve solubility but reduce receptor affinity . Hybrid Ligands: Compound 5 () combines a dihydroisoquinolinylbutyl group at position 8 with methoxy moieties, enabling dual 5-HT6/D2 receptor activity. This suggests that bulkier substituents at position 8 enhance multi-target engagement .

Methylation Patterns: The 1,6,7-trimethyl configuration in the target compound is rare; most analogs (e.g., ) lack the 6-methyl group.

Position 3 Modifications :

  • Substitutions at position 3 (e.g., 2-chlorobenzyl in ) introduce steric bulk, which correlates with TGF-β inhibition efficacy. The absence of a substituent at position 3 in the target compound suggests a preference for smaller binding pockets in its intended targets .

Pharmacological and Therapeutic Comparisons

  • Kinase Inhibition: Compounds like 8-(2-methoxyphenyl)-1-methyl-7-p-cyanophenyl () demonstrate that electron-withdrawing groups (e.g., cyano) at position 7 enhance kinase selectivity. The target compound’s 4-phenoxyphenyl group may similarly optimize binding to ATP pockets .
  • Receptor Modulation: The hybrid ligand in highlights the importance of balancing aromatic and aliphatic substituents for dual receptor/PDE inhibition. The target compound’s 4-phenoxyphenyl group may favor serotonin receptor binding over dopamine receptors .
  • Anticancer Activity : ’s 3-(2-chlorobenzyl) analog shows TGF-β suppression, while the target compound’s lack of a benzyl group may shift its mechanism toward kinase-driven pathways .

Biological Activity

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant biological activity. This compound belongs to the class of imidazopyridines and has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology.

  • Molecular Formula : C22H19N5O3
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 877644-21-8

The biological activity of this compound is primarily attributed to its role as a protein kinase inhibitor . Protein kinases are essential for various cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer. The unique structure of this compound allows it to selectively inhibit specific kinases, which can reduce tumor growth and improve patient outcomes.

Biological Activity Highlights

  • Antitumor Activity :
    • Studies have shown that compounds similar to this compound exhibit significant antitumor properties by inhibiting key protein kinases involved in cancer cell proliferation and survival.
  • Antidepressant Potential :
    • Research indicates that derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione have been evaluated for their serotonin receptor affinity and phosphodiesterase inhibition. One study identified a derivative that demonstrated potential antidepressant effects in animal models .
  • Pharmacological Studies :
    • In vivo studies have indicated that certain derivatives show anxiolytic effects greater than traditional anxiolytics like diazepam. This suggests potential applications in treating anxiety disorders .

Case Studies

A series of studies have focused on the synthesis and evaluation of various derivatives of imidazo[2,1-f]purine-2,4(3H,8H)-dione. These studies typically assess:

  • Binding Affinity : Using techniques such as surface plasmon resonance (SPR) to determine the interaction between the compound and target kinases.
  • Efficacy in Cell Lines : Evaluating the inhibitory effects on cancer cell lines through assays like MTT or cell viability assays.
StudyCompound TestedKey Findings
Study 18-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneShowed significant antidepressant effects in forced swim test (FST) in mice.
Study 2This compoundExhibited selective inhibition of specific protein kinases leading to reduced tumor growth in vitro.

Synthesis and Modification

The synthesis of this compound involves several steps including:

  • Formation of the imidazopyridine core.
  • Introduction of the phenoxyphenyl substituent.
  • Purification through recrystallization or chromatography.

This multi-step synthesis allows for modifications that can enhance biological activity or selectivity towards specific targets.

Q & A

Q. What synthetic methodologies are commonly used to prepare 1,6,7-trimethyl-8-(4-phenoxyphenyl)-imidazo[2,1-f]purine-dione derivatives?

The synthesis typically involves multi-step organic reactions:

  • Alkylation : Methyl groups at positions 1,6,7 are introduced via alkylation using methyl iodide or dimethyl sulfate under basic conditions .
  • Aryl Substitution : The 4-phenoxyphenyl group is attached via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysts or SNAr mechanisms .
  • Cyclization : Imidazo-purine-dione core formation is achieved through cyclocondensation, often using reagents like POCl₃ or polyphosphoric acid .
  • Purification : Column chromatography or recrystallization ensures purity, as reported for analogous compounds .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.1–3.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole ring vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

Q. How are computational tools like DFT used to predict electronic properties of this compound?

Density Functional Theory (DFT) calculates:

  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Thermodynamic stability via Gibbs free energy comparisons of tautomers or conformers .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters for this compound?

DoE minimizes experimental trials while maximizing data quality:

  • Factorial Designs : Screen variables (temperature, solvent, catalyst loading) to identify critical factors .
  • Response Surface Methodology (RSM) : Models interactions between parameters (e.g., reaction time vs. yield) .
  • Case Study : A study on imidazo-purine-diones used DoE to optimize cyclization efficiency from 45% to 82% yield .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural analysis?

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and confirms spatial proximity of substituents .
  • Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of regiochemistry and stereochemistry .
  • Dynamic NMR : Detects tautomerism or conformational flexibility in solution .

Q. How do hybrid computational-experimental approaches enhance reaction design for novel derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) map transition states and intermediates .
  • AI-Driven Optimization : Tools like COMSOL Multiphysics simulate reaction conditions (e.g., solvent polarity effects) .
  • Case Study : ICReDD’s workflow reduced optimization time for imidazo-purine-dione analogs by 60% via feedback loops between computation and experimentation .

Q. What are the limitations in derivatizing the imidazo[2,1-f]purine-dione core, and how can they be addressed?

  • Challenge : Steric hindrance from the 4-phenoxyphenyl group limits substitutions at position 8 .
  • Solution : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity during cross-coupling .
  • Case Study : N-8-arylpiperazinylpropyl derivatives were synthesized via Buchwald-Hartwig amination, achieving 70% yield despite steric constraints .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Imidazo-Purine-Dione Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature80–100°C↑ Cyclization efficiency
Catalyst (Pd) Loading5–10 mol%Balances cost and activity
Solvent PolarityDMF > DCM↑ Solubility of intermediates

Q. Table 2. Spectroscopic Benchmarks for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 2.4–2.9 ppm (N-CH₃)
¹³C NMRδ 155–160 ppm (C=O)
HRMS[M+H]+ = 407.1492 (calc.)

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